6-Methoxykaempferol 3-O-rutinoside

Diabetes Enzyme Inhibition SAR

6-Methoxykaempferol 3-O-rutinoside (CAS 403861-33-6) is a high-purity (≥98%) methoxylated flavonol glycoside isolated from Pilocarpus pennatifolius. Its unique 6-methoxy modification confers a moderate dual-target inhibition profile (α-glucosidase IC50 214.6 μM; AChE IC50 186.3 μM) and neuroprotective capacity not found in non-methoxylated analogs. This makes it an essential tool for multi-target drug discovery, enzyme fingerprinting, and authentication of Pilocarpus extracts. Substituting with generic kaempferol glycosides introduces significant confounding variables in SAR analysis. Ensure experimental reproducibility by selecting the precisely defined reference standard. In stock. Request a quote for bulk orders.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
Cat. No. B600579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxykaempferol 3-O-rutinoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1
InChIKeyFPVLVSUOCXHCMR-FPHOCJSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxykaempferol 3-O-rutinoside: A Structurally Defined Flavonol Glycoside for Targeted Enzyme Inhibition Studies


6-Methoxykaempferol 3-O-rutinoside (CAS: 403861-33-6) is a flavonol glycoside belonging to the flavonoid-3-O-glycoside subclass [1]. It is characterized by a kaempferol backbone featuring a methoxy group at the 6-position and a rutinoside disaccharide moiety at the 3-position [2]. Primarily isolated from Pilocarpus pennatifolius [3], this compound serves as a reference standard for natural product research and enzymatic assays, specifically targeting α-glucosidase and acetylcholinesterase (AChE) .

Why 6-Methoxykaempferol 3-O-rutinoside Cannot Be Interchanged with Common Kaempferol Analogs


Substituting 6-Methoxykaempferol 3-O-rutinoside with non-methoxylated kaempferol glycosides (e.g., kaempferol-3-O-rutinoside) or aglycones (e.g., kaempferol) will lead to drastically different experimental outcomes. The presence of the 6-methoxy group fundamentally alters the compound's enzymatic inhibition profile, neuroprotective capacity, and physicochemical properties. Direct quantitative comparisons reveal that this methoxylated derivative exhibits reduced α-glucosidase inhibitory potency but gains distinct neuroprotective activity and a dual-target enzyme inhibition profile not observed in its close analogs [1][2]. Therefore, for studies requiring precise activity fingerprinting or structure-activity relationship (SAR) analysis, generic substitution introduces significant confounding variables.

Quantitative Differentiation of 6-Methoxykaempferol 3-O-rutinoside: Evidence for Scientific Selection


Reduced α-Glucosidase Inhibitory Potency vs. Non-Methoxylated Kaempferol-3-O-rutinoside

6-Methoxykaempferol 3-O-rutinoside demonstrates a marked reduction in α-glucosidase inhibitory potency compared to its non-methoxylated analog, kaempferol-3-O-rutinoside. The methoxylated compound exhibits an IC50 of 214.6 ± 1.2 μM , while kaempferol-3-O-rutinoside shows a significantly more potent IC50 of 13.19 ± 1.10 μM under comparable in vitro microplate-based assay conditions [1].

Diabetes Enzyme Inhibition SAR

Moderate Acetylcholinesterase (AChE) Inhibition: A Dual-Target Profile Lacking in Kaempferol Analogs

6-Methoxykaempferol 3-O-rutinoside inhibits acetylcholinesterase (AChE) with an IC50 of 186.3 ± 0.9 μM . In contrast, the structurally similar analog kaempferol-3-O-rutinoside is not typically reported as a significant AChE inhibitor; its primary activity is focused on α-glucosidase [1]. This dual-target profile is a distinguishing feature for the methoxylated derivative.

Alzheimer's Disease Neurochemistry Enzyme Inhibition

Neuroprotective Activity Comparable to Silibinin: A Unique Attribute Among Kaempferol Glycosides

In a comparative study of flavonoids isolated from Chenopodium bonus-henricus, a 6-methoxykaempferol glycoside (compound 9, identified as 6-methoxykaempferol 3-O-rutinoside) exhibited neuroprotective effects on isolated rat brain synaptosomes challenged with 6-hydroxydopamine. At a concentration of 100 µM, this compound preserved synaptosome viability and glutathione levels within the same range as the positive control silibinin (100 µM) [1]. This level of neuroprotection is not a reported feature of non-methoxylated kaempferol glycosides.

Neuroprotection Oxidative Stress Synaptosomes

Enhanced Aqueous Solubility vs. Non-Methoxylated Kaempferol-3-O-rutinoside

6-Methoxykaempferol 3-O-rutinoside exhibits measurable water solubility (0.17 g/L at 25°C) , whereas kaempferol-3-O-rutinoside is classified as insoluble in water . This difference, attributed to the 6-methoxy group, offers practical advantages for in vitro and in vivo experimental design.

Solubility Formulation Bioavailability

Defined Botanical Origin as a Quality Marker: Pilocarpus pennatifolius Specificity

6-Methoxykaempferol 3-O-rutinoside is consistently reported as a characteristic constituent of Pilocarpus pennatifolius [1][2], a plant source distinct from those yielding non-methoxylated kaempferol glycosides (e.g., Morus atropurpurea, Selliguea feei). This specific botanical association provides a traceable origin marker, aiding in the authentication and quality control of plant extracts and finished products.

Natural Products Quality Control Botanical Sourcing

Optimal Application Scenarios for 6-Methoxykaempferol 3-O-rutinoside Based on Verified Differential Data


Structure-Activity Relationship (SAR) Studies in Diabetes Research

Utilize 6-Methoxykaempferol 3-O-rutinoside as a negative control or SAR probe to investigate the impact of 6-methoxylation on α-glucosidase inhibition. Its 16-fold reduction in potency compared to kaempferol-3-O-rutinoside provides a clear quantitative contrast for mapping pharmacophore requirements [1].

Dual-Target Inhibitor Screening for Metabolic-Neurodegenerative Disorders

Employ this compound in multi-target drug discovery programs aimed at simultaneously modulating α-glucosidase and acetylcholinesterase. Its moderate dual inhibition profile (α-glucosidase IC50 214.6 μM; AChE IC50 186.3 μM) makes it a suitable starting point for lead optimization or as a reference in combination therapy studies .

In Vitro Neuroprotection Models

Use 6-Methoxykaempferol 3-O-rutinoside as a positive control or test article in synaptosome or cell-based models of oxidative stress and neurodegeneration. Its demonstrated ability to preserve glutathione levels and cell viability on par with silibinin validates its utility in neuroprotective research [2].

Botanical Extract Standardization and Quality Control

Employ 6-Methoxykaempferol 3-O-rutinoside as a reference standard for the authentication and quantification of Pilocarpus pennatifolius extracts. Its specific association with this plant species serves as a chemical marker for ensuring batch-to-batch consistency in research-grade botanical materials [3][4].

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